

Friluglanstat (NS-580): A Deep Dive into the Selective mPGES-1 Inhibitor

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Compound of Interest

Compound Name: *Friluglanstat*

Cat. No.: *B8332392*

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Abstract

Friluglanstat (NS-580) is an orally bioavailable, selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade. By targeting the terminal step in the production of prostaglandin E2 (PGE2), **Friluglanstat** represents a promising therapeutic agent for a range of inflammatory conditions, potentially offering a more targeted approach with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the mechanism of action, preclinical rationale, and clinical development status of **Friluglanstat**. While specific quantitative data from preclinical and clinical studies are not yet publicly available, this document will detail the established signaling pathways and the general experimental methodologies used to characterize selective mPGES-1 inhibitors.

Introduction: The Rationale for Targeting mPGES-1

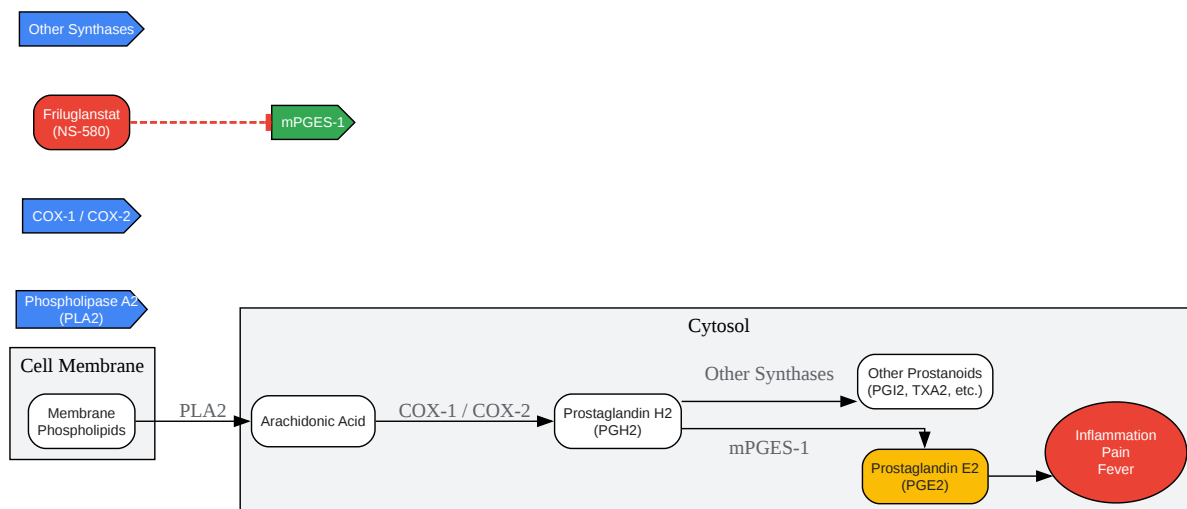
Prostaglandin E2 (PGE2) is a key lipid mediator that plays a central role in inflammation, pain, fever, and various other physiological and pathological processes. The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid to prostaglandin H2 (PGH2), which is subsequently isomerized to PGE2 by prostaglandin E synthases.

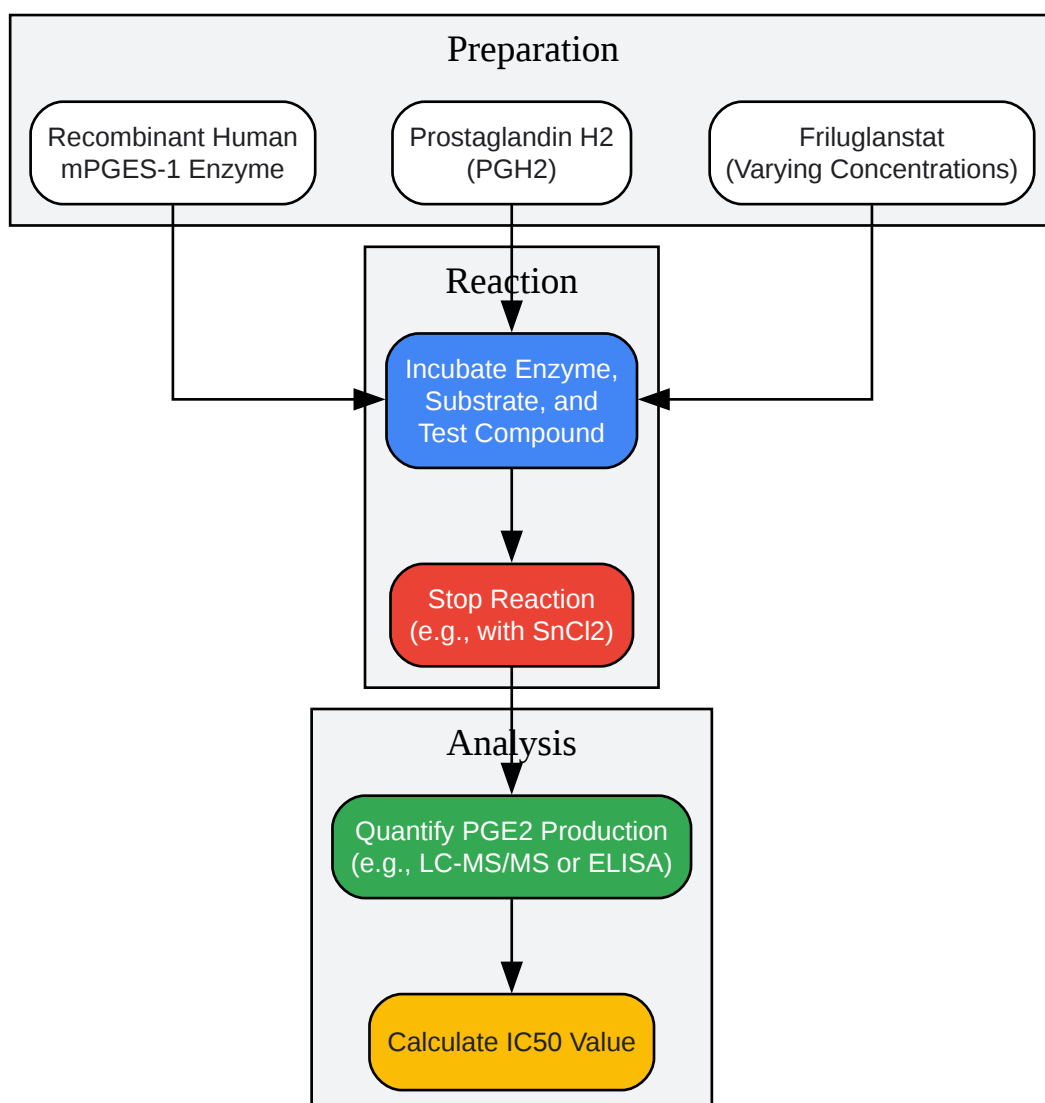
There are three known PGE synthases: cytosolic PGES (cPGES), mPGES-2, and mPGES-1. While cPGES and mPGES-2 are constitutively expressed, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed in response to pro-inflammatory stimuli. This inducible nature makes mPGES-1 a highly attractive therapeutic target. Unlike NSAIDs, which non-selectively inhibit COX enzymes and thereby block the production of multiple prostanoids (some of which have protective functions), a selective mPGES-1 inhibitor like **Friluglanstat** can specifically suppress the elevated PGE2 production associated with inflammation without affecting the synthesis of other important prostaglandins. This targeted approach holds the potential to reduce the gastrointestinal and cardiovascular side effects commonly associated with NSAID therapy.

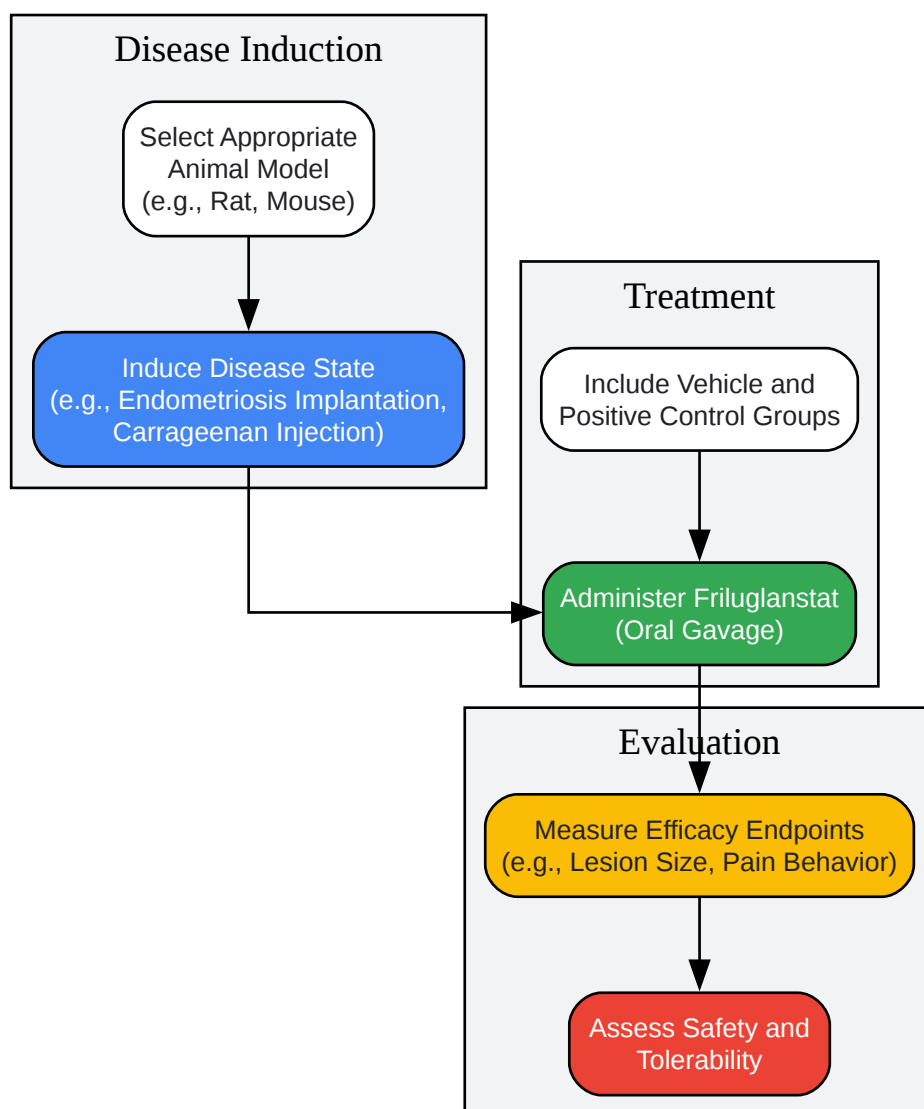
Mechanism of Action of Friluglanstat (NS-580)

Friluglanstat acts as a potent and selective inhibitor of the mPGES-1 enzyme. By binding to the enzyme, it blocks the conversion of PGH2 to PGE2, thereby reducing the localized overproduction of this pro-inflammatory mediator.

Below is a diagram illustrating the prostaglandin E2 synthesis pathway and the specific point of intervention for **Friluglanstat**.







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